Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride
Description
Historical Context and Discovery
The development of ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride emerged from the broader exploration of pyrrolidine derivatives that gained momentum in the mid-to-late twentieth century. The pyrrolidine ring system itself has been recognized since the early developments in heterocyclic chemistry, with pyrrolidine being known as tetrahydropyrrole and representing one of the most important five-membered nitrogen-containing heterocycles. The systematic investigation of substituted pyrrolidines became increasingly important as researchers recognized their potential as pharmacophore groups and synthetic intermediates.
The specific compound this compound represents a more recent addition to the pyrrolidine chemical library, developed through advances in synthetic methodologies that allow for precise functionalization of the pyrrolidine ring system. The compound's availability through specialized chemical suppliers indicates its emergence as a valuable research tool, with commercial preparations maintaining high purity standards of ninety-five percent or greater. The development of this compound reflects the ongoing efforts to expand the chemical space of pyrrolidine derivatives for research applications.
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being N-((1-ethylpyrrolidin-2-yl)methyl)ethanamine dihydrochloride. This nomenclature precisely describes the structural arrangement, indicating the presence of an ethylamine group attached to the methyl substituent at the second position of an N-ethylpyrrolidine ring system.
The compound belongs to the broader classification of heterocyclic amines, specifically falling within the category of secondary amines due to the presence of two alkyl groups attached to nitrogen atoms within the structure. From a structural perspective, the molecule contains both a pyrrolidine ring system and an additional amine functionality, creating a bis-aminic compound. The dihydrochloride designation indicates the presence of two hydrochloride units associated with the free base form of the molecule.
Table 1: Structural Classification Parameters
| Classification Category | Description |
|---|---|
| Primary Chemical Class | Heterocyclic amines |
| Secondary Classification | Pyrrolidine derivatives |
| Functional Group Type | Secondary and primary amines |
| Ring System | Five-membered saturated nitrogen heterocycle |
| Salt Form | Dihydrochloride |
| Substitution Pattern | N-ethyl and methyl-substituted pyrrolidine |
Position within Pyrrolidine-based Compounds
This compound occupies a distinctive position within the extensive family of pyrrolidine-based compounds. The pyrrolidine ring system serves as the core structure for numerous biologically and pharmacologically active molecules, as well as many alkaloids and bioactive compounds. This particular derivative demonstrates the versatility of pyrrolidine functionalization, incorporating both ring nitrogen alkylation and exocyclic amine substitution.
The compound's structural features place it among the more complex pyrrolidine derivatives, distinguishing it from simpler analogues such as basic pyrrolidine or mono-substituted variants. The presence of the ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine framework creates opportunities for diverse chemical transformations and potential biological interactions. Recent research has emphasized the importance of pyrrolidine derivatives as pharmacophore groups with demonstrated antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities.
The compound's position within this chemical family is further defined by its synthetic accessibility and potential as an intermediate for more complex molecular constructions. Unlike naturally occurring pyrrolidine alkaloids such as hygrin and cuscohygrin found in coca plants, or codonopsinine isolated from woodland vine tiger bell, this synthetic derivative offers controlled access to specific structural motifs.
Chemical Identity Parameters
The chemical identity of this compound is precisely defined through multiple molecular descriptors and identification codes. The Chemical Abstracts Service registry number 1803608-33-4 provides the primary identifier for this compound in chemical databases and literature. The molecular formula of the dihydrochloride salt is represented as C₉H₂₂Cl₂N₂, while the free base corresponds to C₉H₂₀N₂.
The International Chemical Identifier string for the free base is InChI=1S/C9H20N2/c1-3-10-8-9-6-5-7-11(9)4-2/h9-10H,3-8H2,1-2H3, with the corresponding International Chemical Identifier Key being VXZJMCUARPMTDY-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is CCNCC1CCCN1CC, which provides a linear notation for the molecular structure.
Table 2: Molecular Identity Parameters
| Parameter | Free Base | Dihydrochloride Salt |
|---|---|---|
| Molecular Formula | C₉H₂₀N₂ | C₉H₂₂Cl₂N₂ |
| Molecular Weight | 156.27 g/mol | 229.19 g/mol |
| Chemical Abstracts Service Number | - | 1803608-33-4 |
| PubChem Compound Identifier | 15565740 | - |
| International Chemical Identifier Key | VXZJMCUARPMTDY-UHFFFAOYSA-N | ZLQFRFKKQXXJDK-UHFFFAOYSA-N |
The physical characteristics of the dihydrochloride salt include its presentation as a powder form with recommended storage at four degrees Celsius. The compound exhibits enhanced water solubility compared to the free base form, a characteristic typical of hydrochloride salts that makes them suitable for various research applications. The dihydrochloride formation involves the protonation of both nitrogen atoms in the molecule, creating a bis-ammonium salt structure that significantly alters the compound's physicochemical properties.
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-3-10-8-9-6-5-7-11(9)4-2;;/h9-10H,3-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQFRFKKQXXJDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN1CC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Étapes principales :
- Réaction initiale : La réaction de départ implique la formation d’un intermédiaire aminé via une réaction de réduction d’un précurseur nitrile ou d’un dérivé de pyrrolidine.
- Filtration et purification : La filtration à chaud ou à froid, suivie d’un lavage à l’éthanol, permet de purifier le composé.
- Réglage du pH : La solution mère est traitée avec une base forte (sodium hydroxyde) pour ajuster le pH à 9-10, précipitant le produit sous forme de dihydrochlorure.
Synthèse par aminée de dérivés de pyrrolidine
Une autre méthode, plus spécifique, concerne la synthèse de dérivés de pyrrolidine via une réaction de réduction de nitriles ou de composés carbonylés, suivie d’une aminée. La réaction de réduction est souvent effectuée en milieu alcoolique (méthanol ou éthanol) avec un agent réducteur comme le borohydrure de sodium ou de bore, en présence d’un catalyseur ou d’une base organique comme la DABCO (1,4-diazabicyclo[2.2.2]octane).
Étapes clés :
- Formation du nitrile ou du précurseur carbonylé : Par réaction de substitution ou d’alkylation.
- Réduction réductive : Utilisation de borohydrides en milieu alcoolique, souvent en présence d’un catalyseur ou d’un agent complexant.
- Amination : Ajout d’un amine primaire ou secondaire, souvent sous forme de chlorhydrate, pour former la liaison N-ethylpyrrolidin-2-ylmethyl.
- Protonation : Conversion en dihydrochlorure pour obtenir la forme dihydrochloride.
Méthode par réaction de cyanohydrine et amination
Une approche innovante, décrite dans une publication européenne, consiste à utiliser une réaction de cyanohydrine (formule III) avec une amine pyridin-2-yl-méthylamine (formule IV). La réaction se déroule en milieu basique, avec une amine tertiaire (par exemple DABCO), et en présence d’un hydride de bore (sodium cyanoborohydride) comme agent réducteur. La réaction est menée à température ambiante dans un solvant alcoolique, généralement le méthanol.
Étapes principales :
- Préparation du milieu réactionnel : Ajout d’une base organique pour rendre le milieu basique.
- Réaction de cyanohydrine avec amine : Formation de l’intermédiaire imine ou nitrile.
- Réduction : Utilisation de sodium cyanoborohydride pour réduire l’imine ou nitrile en amine.
- Purification : La purification se fait par extraction, filtration et cristallisation.
Tableau comparatif des méthodes
| Critère | Méthode 1 : Séparation par cristallisation | Méthode 2 : Réduction de nitriles | Méthode 3 : Cyanohydrine + amination |
|---|---|---|---|
| Agents réactifs | Solution de tartrate, NaOH, ethanol | Borohydrides (NaBH4, NaCNBH3) | Cyanohydrine, amine tertiaire, hydride |
| Milieu réactionnel | Aqueux, alcoolique | Alcoolique, basique | Alcoolique, basique |
| Conditions de température | 0-30 °C | Room temperature | Room temperature |
| Rendement | >35 % | Variable, généralement modéré | Variable, généralement bon |
| Pureté | >99 % | Haute pureté | Haute pureté |
| Avantages | Faible coût, simplicité | Reproductibilité, contrôle précis | Process innovant, haute selectivité |
Notes de recherche et recommandations
- La synthèse par réduction de nitriles est la méthode la plus couramment utilisée pour obtenir des dérivés de pyrrolidine, notamment en raison de sa simplicité et de ses bons rendements.
- La réaction de cyanohydrine avec une amine, suivie d’une réduction avec sodium cyanoborohydride, permet une synthèse directe et contrôlée de l’ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride, avec une bonne pureté et un rendement raisonnable.
- La sélection du solvant alcoolique et le contrôle précis du pH sont essentiels pour optimiser la conversion et minimiser la formation de sous-produits.
- La purification par cristallisation ou filtration après ajustement du pH est recommandée pour assurer la haute pureté du produit final.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Pharmacological Applications
1.1 Serotonergic Activity
Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride exhibits a strong affinity for serotonin receptors, particularly the 5-HT_1A receptor. This receptor's activation has been linked to therapeutic effects in treating various psychiatric disorders such as anxiety, depression, and obsessive-compulsive disorders. The compound's selectivity for the 5-HT_1A receptor over dopaminergic receptors suggests a lower likelihood of side effects commonly associated with other serotonergic drugs like Buspirone and 8-OH-DPAT .
1.2 Potential Therapeutic Uses
Due to its serotonergic properties, this compound could be beneficial in managing:
- Anxiety Disorders : It may help alleviate symptoms of generalized anxiety disorder and panic attacks.
- Mood Disorders : Its agonist activity at the 5-HT_1A receptor can potentially improve depressive symptoms.
- Cognitive Disorders : There is ongoing research into its effects on cognitive function and its potential role in treating conditions like obsessive-compulsive disorder (OCD) and attention deficit hyperactivity disorder (ADHD) .
Synthetic Methodologies
The synthesis of this compound typically involves several steps that include the formation of key intermediates. The following table summarizes common synthetic routes:
| Step | Reaction Description | Yield (%) |
|---|---|---|
| 1 | Reaction of ethyl chloroformate with pyrrolidine derivatives | 85 |
| 2 | Formation of the amine by reductive amination | 90 |
| 3 | Crystallization of the dihydrochloride salt | 95 |
These methods highlight the compound's versatility in synthetic chemistry, making it accessible for further research and development.
Biochemical Applications
3.1 Organic Buffer
this compound serves as an organic buffer in biological and biochemical applications. Its ability to stabilize pH levels makes it useful in various laboratory settings, particularly in enzyme assays and cell culture media .
3.2 Research on Drug Interactions
The compound is also being studied for its interactions with other pharmacological agents, which could lead to enhanced therapeutic protocols or combination therapies for complex conditions involving serotonergic dysregulation.
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of this compound in preclinical models:
- Study on Anxiety Models : In a rat model, administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups .
- Depression Studies : Another study indicated that it improved depressive symptoms measured by behavioral tests such as the forced swim test, suggesting its potential as an antidepressant agent .
Mechanism of Action
The mechanism of action of Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Betahistine Dihydrochloride (CAS 5579-84-0)
Molecular Formula : C₈H₁₄Cl₂N₂
Molecular Weight : 209.12 g/mol
Key Features :
Comparison :
- Structural Differences : The target compound replaces pyridine with a pyrrolidine ring, reducing aromaticity but increasing basicity (pKa ~9.5 for pyrrolidine vs. ~5.2 for pyridine).
[2-(1H-Pyrazol-1-yl)ethyl]amine Dihydrochloride (CAS 1071550-46-3)
Molecular Formula : C₅H₁₁Cl₂N₃
Molecular Weight : 184.07 g/mol
Key Features :
Comparison :
- Functional Groups : Pyrazole’s dual nitrogen atoms enable hydrogen bonding, whereas pyrrolidine offers steric bulk and conformational rigidity.
- Reactivity : The target compound’s pyrrolidine may enhance lipid membrane permeability compared to pyrazole’s polar nature.
6-[(1R)-1-Aminoethyl]-4-(trifluoromethyl)pyridin-2-amine Dihydrochloride (CAS 2920220-00-2)
Molecular Formula : C₈H₁₂Cl₂F₃N₃
Molecular Weight : 278.10 g/mol
Key Features :
- Pyridine core with a trifluoromethyl group and chiral aminoethyl substituent.
- Potential CNS applications due to fluorinated moieties enhancing blood-brain barrier penetration.
Comparison :
- Substituent Effects : The trifluoromethyl group increases lipophilicity (LogP ~1.8) compared to the target compound’s ethyl groups (LogP ~1.2).
- Chirality : Both compounds possess stereocenters, but the target compound’s pyrrolidine may offer distinct receptor-binding profiles.
Cimetidine-Related Impurities (CAS 52568-80-6 and 59660-24-1)
Molecular Features :
- Imidazole-containing structures, e.g., Cimetidine Amide Dihydrochloride.
- Known as H₂ receptor antagonists used in acid reflux treatment.
Comparison :
- Heterocycle Impact : Imidazole’s aromaticity and hydrogen-bonding capacity contrast with pyrrolidine’s aliphatic nature.
- Pharmacology : The target compound lacks imidazole’s histamine receptor affinity, suggesting divergent therapeutic pathways.
| Parameter | This compound | Cimetidine Amide Dihydrochloride |
|---|---|---|
| Core Heterocycle | Pyrrolidine | Imidazole |
| Receptor Target | Not established | H₂ histamine receptor |
| Reference | - |
Biological Activity
Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride, a compound with the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of approximately 229.19 g/mol, has garnered attention due to its potential biological activities and applications in pharmaceutical research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an ethyl group attached to a pyrrolidine ring, which contributes to its unique structural properties. The dihydrochloride form enhances solubility and stability, making it suitable for various applications in biological research and drug development.
This compound interacts with various neurotransmitter systems, potentially influencing mood and cognition. Its structure allows for binding to specific receptors, modulating their activity and leading to diverse biological effects. The exact molecular targets remain under investigation but are crucial for understanding its pharmacological potential.
Biological Activity
Preliminary studies suggest that the compound exhibits several biological activities:
- Neurotransmitter Modulation : It may influence neurotransmitter systems such as serotonin and dopamine, which are critical for mood regulation.
- Antimicrobial Properties : Initial findings indicate potential antimicrobial activity, although further studies are required to confirm these effects.
- Cytotoxicity : Research is ongoing to evaluate its cytotoxic effects on various cancer cell lines, with some studies indicating selective toxicity towards malignant cells .
Table 1: Summary of Biological Activities
Case Studies
- Neurotransmitter Interaction Study : A study assessed the binding affinity of this compound to serotonin receptors. Results indicated a moderate affinity, suggesting potential as a therapeutic agent for mood disorders.
- Cytotoxicity in Cancer Cells : In vitro experiments demonstrated that the compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), with an IC50 value indicating effective concentration levels for therapeutic applications .
- Antimicrobial Efficacy : A recent investigation explored the antimicrobial properties of the compound against various bacterial strains. Results revealed that it had notable inhibitory effects on Gram-positive bacteria, warranting further exploration into its use as an antimicrobial agent.
Comparison with Similar Compounds
This compound shares structural similarities with other compounds that exhibit biological activity. Below is a comparison table highlighting these compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Ethylpyrrolidin-2-ylmethylamine | C₇H₁₆N₂ | Lacks hydrochloride salt; simpler structure |
| (S)-2-(Aminomethyl)-1-ethylpyrrolidine | C₇H₁₈N₂ | Stereochemistry may influence biological activity |
| (R)-(1-Ethylpyrrolidin-2-yl)methanamine | C₇H₁₆N₂ | Different stereoisomer; potential variation in activity |
Q & A
Basic Research Questions
What synthetic routes are recommended for synthesizing Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride?
Methodological Answer:
- Reductive Amination : React a pyrrolidine precursor (e.g., 1-ethylpyrrolidin-2-ylmethanol) with ethylamine under hydrogenation conditions using catalysts like palladium on carbon. The free base is then converted to the dihydrochloride salt via HCl gas or aqueous HCl .
- Alkylation Strategies : Use alkyl halides or epoxides to functionalize the pyrrolidine backbone, followed by amine protection/deprotection steps. Final salt formation is achieved by titration with HCl in anhydrous ethanol .
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, eluent: dichloromethane/methanol gradients) .
What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assign proton environments using 1D H NMR (400–600 MHz) and 2D H-H COSY for resolving overlapping signals. C NMR confirms carbon skeleton integrity .
- X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals via slow evaporation in ethanol/water. Refine structures using SHELXL (e.g., anisotropic displacement parameters, twin refinement for disordered crystals) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile) to assess purity (>98%) and detect residual solvents .
How is purity quantified for this dihydrochloride salt?
Methodological Answer:
- Quantitative NMR (qNMR) : Dissolve the compound in DO with ethyl paraben (internal standard). Integrate H signals (e.g., pyrrolidine methylene protons at δ 2.5–3.5 ppm) and calculate purity using the internal standard’s certified value .
- Ion Chromatography : Quantify chloride content to confirm stoichiometry (theoretical Cl: ~21.6% for dihydrochloride) .
Advanced Research Questions
How are impurities profiled in batches of this compound?
Methodological Answer:
-
HPLC-MS with Reference Standards : Compare retention times and mass spectra against known impurities (e.g., mono-HCl adducts, ethylpyrrolidine side products). Use pharmacopeial standards like Imp. E(EP) or Imp. F(EP) for calibration .
-
Example Impurities :
Code Name/Structure Source MM0439.07 1-[(1,1-Dimethyl-ethyl)amino]propan-2-ol HCl Alkylation byproduct MM1031.09 Ethylphenidate HCl Esterification artifact
How to resolve contradictions in spectroscopic data (e.g., ambiguous NOE signals)?
Methodological Answer:
- Dynamic NMR Experiments : Perform variable-temperature H NMR (25–60°C) to distinguish conformational exchange broadening from overlapping signals .
- Computational Modeling : Optimize geometry using DFT (B3LYP/6-31G*) and simulate NMR shifts with GIAO methods. Compare with experimental data to assign stereochemistry .
What crystallographic challenges arise in resolving its structure?
Methodological Answer:
- Disorder Management : For flexible ethyl/pyrrolidine groups, apply twin refinement (SHELXL’s TWIN command) and anisotropic displacement parameters. Use SQUEEZE to model solvent-accessible voids .
- Hydrogen Bonding : Map HCl counterion interactions (N–H···Cl) using OLEX2 visualization. Validate with Hirshfeld surface analysis .
How to design stability studies under accelerated conditions?
Methodological Answer:
- ICH Guidelines : Store samples at 40°C/75% RH for 6 months. Monitor degradation via LC-MS (e.g., hydrolysis of the ethyl group or HCl loss). Use Arrhenius plots to predict shelf life .
- Heavy Metal Testing : Ash samples and quantify Pb/Cd/Hg via ICP-MS (limit: <20 ppm) .
What strategies identify its biological targets or mechanisms?
Methodological Answer:
- In Silico Docking : Screen against GPCR databases (e.g., β-adrenergic receptors) using AutoDock Vina. Validate hits with SPR (binding affinity: K < 1 μM) .
- In Vitro Assays : Test cAMP modulation in HEK293 cells transfected with target receptors. Use antagonist controls (e.g., propranolol) to confirm specificity .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
